

Application Notes and Protocols: β -Ionol as a Flavoring Agent

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Compound of Interest

Compound Name: *beta-Ionol*

Cat. No.: *B3421568*

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Introduction

Beta-ionol (β -ionol) is a sesquiterpenoid alcohol naturally occurring in various plants and fruits, such as passion fruit and star fruit.[1] It is structurally related to β -ionone, a well-known aroma compound derived from the enzymatic cleavage of carotenoids like β -carotene.[2][3] Characterized by its complex floral, woody, and fruity aroma, β -ionol is utilized as a flavoring agent in a wide array of food and beverage products.[2][4] Its technical effect in food is classified as a flavoring agent or adjuvant.[5][6]

These application notes provide comprehensive information for researchers, scientists, and drug development professionals on the physicochemical properties, regulatory status, applications, and analytical protocols for β -ionol in food products.

Regulatory and Safety Information

Beta-ionol is recognized as safe for its intended use as a flavoring substance by major regulatory bodies.

- FEMA GRAS: β -ionol is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS), with FEMA number 3625.[5][7][8]
- JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated β -ionol (JECFA No. 392) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[6][7]

- **Toxicology:** Studies have evaluated the toxicological profile of β -ionol. A bacterial reverse mutation assay (Ames test) showed it was not mutagenic.[1] An in vitro micronucleus test also found it to be non-clastogenic (not causing damage to chromosomes).[1] While a BlueScreen assay indicated cytotoxicity at certain concentrations, it was negative for genotoxicity.[1] Overall, based on current data, β -ionol does not present a concern for genotoxicity.[1]

Table 1: Regulatory and Safety Data for β -Ionol

Parameter	Identifier/Value	Reference
CAS Registry No.	22029-76-1	[5][7]
FEMA Number	3625	[5][6]
JECFA Number	392	[6][7]
GRAS Status	GRAS (FEMA)	[5][7]
JECFA Conclusion	No safety concern at current intake levels	[6]
Mutagenicity (Ames)	Non-mutagenic	[1]
Clastogenicity	Non-clastogenic	[1]
Genotoxicity	No concern for genotoxicity	[1]

Physicochemical and Sensory Properties

Beta-ionol is a colorless liquid with distinct sensory and physical characteristics that are crucial for its application in food formulation.[6][9]

Table 2: Physicochemical Properties of β -Ionol

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₂ O	[2][9]
Molecular Weight	194.31 g/mol	[2][6]
Appearance	Colorless liquid	[6][9]
Boiling Point	107°C @ 3.00 mmHg	[2][6]
Specific Gravity	0.923 - 0.930 @ 25°C	[4]
Refractive Index	1.496 - 1.502 @ 20°C	[4]
Solubility	High in alcohol, low in water	[2]
Flash Point	93.33 °C (200 °F)	[4]

Table 3: Sensory Profile of β-Ionol

Attribute	Description	Reference
Odor Profile	Floral, woody, fruity, sweet, herbaceous, warm, balsamic	[1][2][4][9]
Flavor Profile	Floral, violet-like, fruity, woody, berry with powdery nuances (at 20 ppm)	[4]
FEMA Flavor Profile	Floral	[6]

Applications in Food Products

Beta-ionol's versatile flavor profile makes it suitable for a wide range of food and beverage categories. It is particularly effective for adding body and specific notes to fruit flavors like blueberry, strawberry, and pineapple, and for providing a "pitty" note in stone fruits.[4] It is also used in licorice and woody blends.[4]

Table 4: Recommended Usage Levels of β-Ionol in Food (FEMA GRAS)[4]

Food Category	Min Use Level (ppm)	Max Use Level (ppm)
Non-alcoholic Beverages	1.0	5.0
Alcoholic Beverages	1.0	5.0
Edible Ices	2.0	10.0
Confectionery	5.0	20.0
Chewing Gum	20.0	100.0
Bakery Wares	5.0	20.0
Processed Fruit	1.0	5.0
Meat Products	1.0	5.0
Soups, Sauces, etc.	5.0	20.0

Biosynthesis and Stability

Biosynthesis Pathway

Beta-ionol is an apocarotenoid, a class of compounds formed from the oxidative cleavage of carotenoids.[2] The primary precursor is β -carotene, which is cleaved by Carotenoid Cleavage Dioxygenase (CCD) enzymes to form β -ionone.[2][3] Beta-ionone is then reduced to form β -ionol.[2] This pathway is significant in many fruits and flowers, contributing to their characteristic aromas.[3]

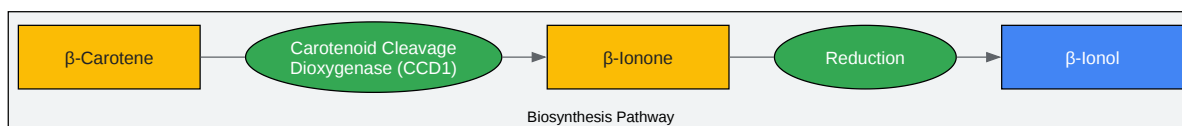


Diagram 1: Biosynthesis of β -Ionol

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Caption: Biosynthesis of β -ionol from β -carotene precursor.

Stability in Food Processing

The stability of β -ionol is influenced by factors common to other carotenoid-derived flavor compounds, such as heat, light, pH, and oxygen.

- **Heat:** Thermal processing can lead to degradation. The formation of β -ionone (the precursor) from β -carotene is known to occur during heat treatment of foods like tomato products.[\[3\]](#) Similar sensitivity to heat can be expected for β -ionol.
- **pH:** Carotenoids can undergo degradation and isomerization in acidic conditions, which may affect the stability of β -ionol in low-pH food systems.[\[10\]](#)
- **Oxygen and Light:** As an unsaturated alcohol, β -ionol is susceptible to oxidation, a process that can be accelerated by light exposure. Proper packaging and the use of antioxidants can mitigate these effects.

Experimental Protocols

Protocol 1: Quantification of β -Ionol in a Beverage Matrix by HS-SPME-GC-MS

This protocol describes a method for the extraction and quantification of β -ionol from a clear beverage matrix (e.g., juice, soft drink) using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration of β -ionol in a liquid food sample.

Materials:

- SPME device with a suitable fiber (e.g., DVB/CAR/PDMS)
- 20 mL headspace vials with magnetic screw caps and septa
- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
- Analytical balance, vortex mixer, heating block/water bath

- β -ionol standard, internal standard (e.g., 4-nonanol), sodium chloride, deionized water

Procedure:

- Standard Preparation:
 - Prepare a stock solution of β -ionol (1000 $\mu\text{g/mL}$) in ethanol.
 - Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 $\mu\text{g/L}$) in a model beverage solution (e.g., 10% sugar solution) by spiking with the stock solution.
 - Spike each standard with the internal standard (IS) to a final concentration of 5 $\mu\text{g/L}$.
- Sample Preparation:
 - Pipette 10 mL of the beverage sample into a 20 mL headspace vial.
 - Add 3 g of sodium chloride (to increase analyte volatility).
 - Spike the sample with the internal standard to a final concentration of 5 $\mu\text{g/L}$.
 - Immediately seal the vial with the screw cap.
- HS-SPME Extraction:
 - Place the vial in the heating block set to 60°C.
 - Allow the sample to equilibrate for 15 minutes.
 - Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
 - Retract the fiber and immediately introduce it into the GC injection port.
- GC-MS Analysis:
 - Injector: 250°C, splitless mode for 2 min.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Column: DB-5ms (30 m x 0.25 mm x 0.25 μ m) or equivalent.
- Oven Program: Start at 40°C (hold 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 15°C/min (hold 5 min).
- MS Parameters: Transfer line 250°C, ion source 230°C. Scan mode from m/z 40-300. For quantification, use Selective Ion Monitoring (SIM) mode with characteristic ions for β -ionol (e.g., m/z 43, 91, 121, 179) and the internal standard.
- Data Analysis:
 - Identify the peaks for β -ionol and the IS based on retention time and mass spectra.
 - Calculate the peak area ratio of β -ionol to the IS.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
 - Determine the concentration of β -ionol in the sample using the regression equation from the calibration curve.

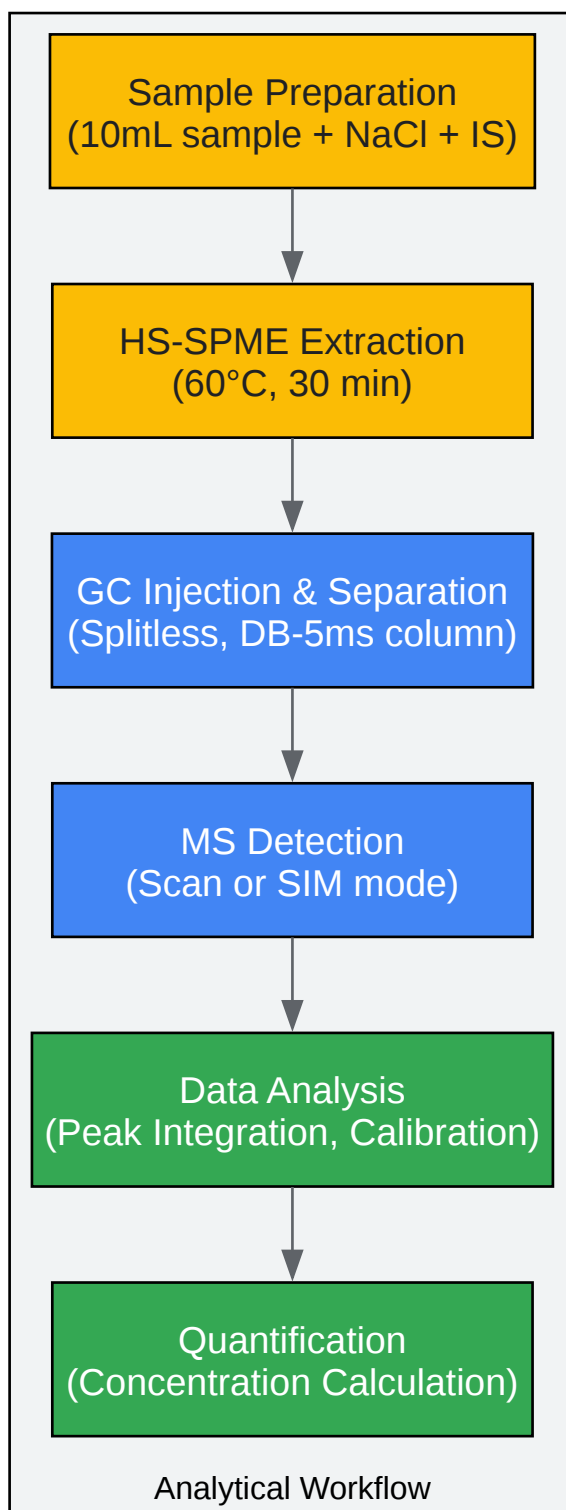


Diagram 2: Workflow for GC-MS Analysis of β -ionol

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Caption: Experimental workflow for quantifying β -ionol via HS-SPME-GC-MS.

Protocol 2: Sensory Evaluation using Descriptive Analysis

This protocol outlines a method to characterize the sensory profile of β -ionol in a food matrix using a trained sensory panel.

Objective: To identify and quantify the key sensory attributes of β -ionol.

Procedure:

- Panelist Selection and Training:
 - Recruit 10-12 panelists based on their sensory acuity, availability, and interest.
 - Train the panel over several sessions to develop a consensus vocabulary (lexicon) for describing the aroma and flavor of β -ionol and related compounds. Use reference standards for attributes like 'floral,' 'woody,' 'fruity,' 'sweet,' etc.
- Sample Preparation:
 - Prepare solutions of β -ionol at different concentrations (e.g., 5, 10, and 20 ppm) in a neutral base (e.g., water with 5% sugar, or deodorized apple juice).
 - Prepare a 'control' sample containing only the neutral base.
 - Code all samples with random three-digit numbers and present them in a randomized order.
- Evaluation Session:
 - Conduct the evaluation in individual sensory booths under controlled lighting and temperature.
 - Provide panelists with the coded samples, a ballot (paper or digital), and unsalted crackers/water for palate cleansing.
 - Instruct panelists to evaluate the aroma first, then the flavor of each sample.

- Panelists will rate the intensity of each attribute from the agreed-upon lexicon on a 15-cm line scale (anchored from 'none' to 'very intense').
- Data Analysis:
 - Measure the ratings from the line scales for each panelist and attribute.
 - Perform an Analysis of Variance (ANOVA) to check for significant differences between samples for each attribute.
 - Use post-hoc tests (e.g., Tukey's HSD) to determine which sample concentrations are significantly different.
 - Visualize the results using a spider web (radar) plot to compare the sensory profiles of the different concentrations.

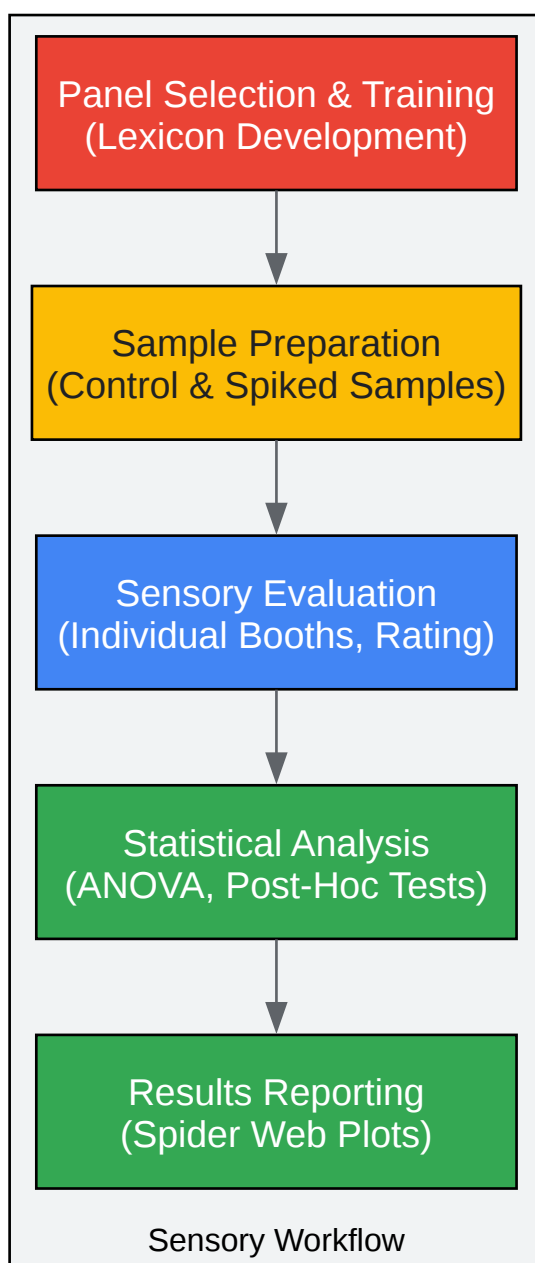


Diagram 3: Workflow for Descriptive Sensory Analysis

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Caption: Workflow for characterizing β -ionol using descriptive sensory analysis.

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